ETHYL 4,5-DIMETHYL-2-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
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Overview
Description
Ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones under acidic or basic conditions.
Acetylation: The acetylation of the pyrazole ring involves reacting it with acetic anhydride in the presence of a catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[({3-nitro-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate .
- Ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4-methyl-3-thiophenecarboxylate .
Uniqueness
Ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H18N4O5S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H18N4O5S/c1-5-24-15(21)13-9(3)10(4)25-14(13)16-12(20)7-18-8(2)6-11(17-18)19(22)23/h6H,5,7H2,1-4H3,(H,16,20) |
InChI Key |
ACEJDFDKPLXIRT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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